

Application Notes & Protocols: The Role of Hexanetriols in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,2,3-Hexanetriol**

Cat. No.: **B1622267**

[Get Quote](#)

Abstract

This technical guide provides an in-depth exploration of the application of hexanetriols in the formulation of drug delivery systems. A critical distinction is made between **1,2,3-Hexanetriol** and its more commonly utilized isomer, 1,2,6-Hexanetriol, in pharmaceutical contexts. While **1,2,3-Hexanetriol** is a known chemical entity, it is 1,2,6-Hexanetriol that is predominantly featured in the literature for its versatile roles as a solvent, humectant, viscosity modifier, and formulation stabilizer. This document synthesizes field-proven insights and detailed protocols for leveraging the physicochemical properties of hexanetriols in topical, transdermal, and nano-based delivery systems. The methodologies provided are designed to be self-validating, with a focus on the causal relationships between formulation choices and performance outcomes.

Introduction and Isomeric Clarification

Hexanetriols, polyols with a six-carbon backbone and three hydroxyl groups, offer a unique combination of properties beneficial for pharmaceutical formulations.^[1] A common point of ambiguity is the distinction between its isomers, specifically **1,2,3-Hexanetriol** and 1,2,6-Hexanetriol.

- **1,2,3-Hexanetriol** is a chemical compound with established physical and chemical properties.^{[2][3]} However, its application in drug delivery is not widely documented in

scientific literature, with its use being more prominent as a reagent in specific applications like protein crystallization.[4]

- 1,2,6-Hexanetriol is extensively cited for its use in cosmetic and pharmaceutical preparations.[5][6] It serves as a highly effective humectant, solvent, and plasticizer, often used as a more viscous and less hygroscopic alternative to glycerol.[5][7] Its "more organic" nature (higher carbon-to-hydroxyl ratio) allows for the formation of more stable emulsions, particularly with non-polar compounds.[5]

Given the available literature, this guide will focus on the established applications of 1,2,6-Hexanetriol as a representative hexanetriol in drug delivery, while providing comparative physicochemical data for context. The principles and protocols described can serve as a foundational framework for investigating other polyols, including **1,2,3-Hexanetriol**.

Physicochemical Properties

The utility of a hexanetriol isomer in a drug delivery system is dictated by its physical and chemical properties. A comparison highlights the key attributes of both **1,2,3-Hexanetriol** and 1,2,6-Hexanetriol.

Property	1,2,3-Hexanetriol	1,2,6-Hexanetriol	Source(s)
Molecular Formula	C ₆ H ₁₄ O ₃	C ₆ H ₁₄ O ₃	[2][7]
Molecular Weight	134.17 g/mol	134.17 g/mol	[2][7]
Appearance	-	Colorless to faintly yellow, viscous liquid	[1][5]
Boiling Point	-	178 °C @ 5-6.7 mmHg	[5][8]
Solubility	-	Miscible with water and polar organic solvents	[5][7]
Key Features	Documented as a protein crystallization reagent	Versatile solvent, humectant, plasticizer; low toxicity	[4][5][7]

Core Applications in Drug Delivery

1,2,6-Hexanetriol's molecular structure, featuring two primary and one secondary hydroxyl group, makes it a versatile excipient in pharmaceutical formulations.[\[7\]](#)

Co-solvency and Viscosity Modification

Poor aqueous solubility is a major hurdle for many active pharmaceutical ingredients (APIs). 1,2,6-Hexanetriol acts as an excellent co-solvent, enhancing the solubility of lipophilic drugs in aqueous or hydro-alcoholic bases. It is particularly noted as a preferred solvent base for many steroid-based cream applications.[\[5\]](#) Its inherent viscosity also allows it to function as a viscosity-enhancing agent, improving the consistency, stability, and residence time of semi-solid formulations like creams and gels.[\[7\]](#)

Humectancy in Topical Formulations

As a hygroscopic molecule, 1,2,6-Hexanetriol attracts and retains moisture, making it a valuable humectant in topical products.[\[1\]](#)[\[6\]](#) This property is crucial for preventing the formulation from drying out and for maintaining skin hydration, which can improve patient comfort and compliance. Its hygroscopicity is about half that of glycerol, which can be advantageous in preventing a "tacky" feel in formulations.[\[5\]](#)[\[7\]](#)

Role as a Potential Penetration Enhancer

The primary barrier to transdermal drug delivery is the stratum corneum.[\[9\]](#) Chemical penetration enhancers reversibly disrupt this barrier to facilitate drug permeation.[\[10\]](#)[\[11\]](#) Polyols can contribute to this effect through several mechanisms.

[Click to download full resolution via product page](#)

The proposed mechanisms by which polyols like 1,2,6-Hexanetriol can enhance skin penetration include:

- Disruption of Lipid Structure: Interacting with and disordering the highly organized intercellular lipids of the stratum corneum.[\[9\]](#)

- Solvent Action: Improving the partitioning of a drug from the vehicle into the skin by altering the solvent properties of the stratum corneum.[12]
- Protein Interaction: Hydrating keratin and interacting with intracellular proteins within the corneocytes.[9]

Component of Nanoemulsion Systems

Nanoemulsions are advanced drug delivery systems composed of oil and water phases stabilized by surfactants, with droplet sizes typically between 20-200 nm.[13][14] They are highly effective at improving the bioavailability of poorly soluble drugs.[15][16] Due to its amphiphilic nature and solvent properties, 1,2,6-Hexanetriol can function effectively as a co-solvent or co-surfactant in nanoemulsion formulations. In this role, it helps to further reduce interfacial tension, increase the fluidity of the interfacial film, and enhance the solubilization capacity of the system for the encapsulated drug.

Experimental Protocols

The following protocols provide step-by-step methodologies for creating drug delivery systems using 1,2,6-Hexanetriol. These are intended as foundational templates to be adapted for specific APIs.

Protocol 1: Formulation of a Topical Hydrogel with 1,2,6-Hexanetriol

Objective: To prepare a stable, semi-solid hydrogel for topical delivery, using 1,2,6-Hexanetriol as a co-solvent and humectant.

Materials:

- Active Pharmaceutical Ingredient (API) - e.g., a poorly water-soluble corticosteroid
- 1,2,6-Hexanetriol (Pharmaceutical Grade)
- Carbomer 940 (or equivalent gelling agent)
- Triethanolamine (TEA)

- Propylene Glycol
- Purified Water
- Preservative (e.g., Phenoxyethanol)

Methodology:

- API Solubilization (Phase A):
 - In a beaker, weigh the required amount of 1,2,6-Hexanetriol and Propylene Glycol.
 - Slowly add the pre-weighed API to this solvent mixture while stirring continuously with a magnetic stirrer until fully dissolved. Causality: Using a blend of polyols like 1,2,6-Hexanetriol and propylene glycol creates a robust solvent system for many lipophilic APIs, preventing crystallization in the final aqueous gel.
- Gel Base Preparation (Phase B):
 - In a separate, larger beaker, add the required volume of purified water.
 - Gently sprinkle the Carbomer 940 powder onto the surface of the water while mixing with an overhead propeller stirrer at a low speed (approx. 200-300 RPM) to avoid clumping.
 - Allow the dispersion to hydrate for at least 30 minutes, or until a uniform, translucent dispersion is formed. Causality: Proper hydration of the carbomer is critical for achieving the target viscosity and clarity of the final gel.
- Combining Phases:
 - Slowly add the API-solvent mixture (Phase A) to the hydrated gel base (Phase B) under continuous stirring.
 - Add the preservative and mix until homogeneous.
- Neutralization and Gel Formation:
 - While monitoring the pH, add Triethanolamine (TEA) dropwise to the mixture.

- Continue stirring until a thick, transparent gel is formed, typically at a pH range of 6.0-7.0.
Causality: TEA is an alkaline neutralizing agent that deprotonates the carboxylic acid groups on the carbomer polymer, causing chain repulsion and uncoiling, which rapidly increases the viscosity to form the gel structure.
- Degassing and Storage:
 - Let the gel stand for several hours (or use a vacuum chamber) to allow any entrapped air bubbles to escape.
 - Store in an airtight container at room temperature.

Protocol 2: Preparation of an O/W Nanoemulsion via High-Pressure Homogenization

Objective: To formulate an oil-in-water (O/W) nanoemulsion for enhanced delivery of a hydrophobic API, using 1,2,6-Hexanetriol as a co-surfactant/co-solvent.

[Click to download full resolution via product page](#)

Materials:

- Hydrophobic API
- Oil Phase: Medium-chain triglycerides (MCT) or other suitable oil
- Surfactant: Polysorbate 80 (Tween 80)
- Co-surfactant/Co-solvent: 1,2,6-Hexanetriol
- Aqueous Phase: Purified Water

Methodology:

- Preparation of the Oil Phase:

- Dissolve the pre-weighed hydrophobic API in the selected oil (e.g., MCT) at a slightly elevated temperature (e.g., 40°C) if necessary to ensure complete dissolution.
- Preparation of the Aqueous Phase:
 - In a separate vessel, dissolve the surfactant (Polysorbate 80) and the co-surfactant (1,2,6-Hexanetriol) in purified water. Mix thoroughly. Causality: 1,2,6-Hexanetriol works synergistically with the primary surfactant to lower interfacial tension and increase the flexibility of the surfactant film around the oil droplets, which is crucial for forming and stabilizing nano-sized droplets.
- Formation of a Coarse Emulsion:
 - Slowly add the oil phase to the aqueous phase while mixing at high speed using a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes. This will form a milky, coarse pre-emulsion. Causality: This pre-homogenization step is vital to reduce the initial droplet size, which improves the efficiency and final outcome of the subsequent high-pressure homogenization process.
- High-Pressure Homogenization:
 - Pass the coarse emulsion through a high-pressure homogenizer.
 - Operate the homogenizer at a pressure of approximately 15,000-20,000 PSI for 5-10 cycles. The system should be cooled to prevent overheating. Causality: The intense shear forces, cavitation, and turbulence within the homogenizer chamber are responsible for breaking down the large droplets of the coarse emulsion into the nano-scale range (typically <200 nm).
- Characterization and Storage:
 - Analyze the final nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
 - Store the resulting translucent formulation in a sealed container at controlled room temperature or under refrigeration, depending on API stability.

Safety and Toxicology

1,2,6-Hexanetriol is generally considered to have a low toxicity profile.^[1] Studies have shown it to be virtually non-toxic in rats via oral administration.^{[5][17]} It is not classified as a carcinogen and is generally non-irritating to the skin, making it suitable for topical and cosmetic applications.^{[1][5]} However, as with any chemical, appropriate personal protective equipment should be used during handling in a laboratory or manufacturing setting.^[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 1,2,3-Hexanetriol | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3-Hexanetriol, (2R,3S)-rel- | C6H14O3 | CID 6950289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3-Hexanetriol BioXtra, = 98.0 GC 25323-24-4 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 1,2,6-Hexanetriol - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. jddtonline.info [jddtonline.info]
- 13. Nanoemulsion: an advanced mode of drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijper.org [ijper.org]

- 15. A Perspective on Various Facets of Nanoemulsions and its Commercial Utilities | Semantic Scholar [semanticscholar.org]
- 16. rjptonline.org [rjptonline.org]
- 17. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes & Protocols: The Role of Hexanetriols in Advanced Drug Delivery Systems]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1622267#1-2-3-hexanetriol-in-drug-delivery-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com